5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
This compound (ID: D434-0766) is a synthetic small molecule with the molecular formula C₂₂H₂₀N₄O₅S and a molecular weight of 452.49 g/mol . It belongs to the oxazole-carbonitrile class, featuring:
- A 1,3-benzodioxol-5-ylmethyl group, which is a methylenedioxy-substituted aromatic ring known for enhancing lipophilicity and metabolic stability.
- A 4-carbonitrile-substituted oxazole core, contributing to hydrogen bonding and π-stacking capabilities.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c24-13-19-23(25-14-16-4-9-20-21(12-16)31-15-30-20)32-22(26-19)17-5-7-18(8-6-17)33(28,29)27-10-2-1-3-11-27/h4-9,12,25H,1-3,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHPDPNUNECPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and organic solvents like toluene and dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the function of certain kinases or disrupt cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules with variations in substituents, core scaffolds, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Piperine derivatives with methoxy substituents (e.g., VId) show higher solubility in polar solvents than halogenated analogs (e.g., VIb, VIc) .
Structural Modifications and Bioactivity :
- Halogenated derivatives (VIb, VIc) exhibit superior antiproliferative activity compared to methoxy-substituted analogs, likely due to increased electrophilicity and target engagement .
- The oxazole-4-carbonitrile core in the target compound may offer stronger hydrogen-bonding interactions than the dienamide scaffold in piperine derivatives (I, II), which rely on π-π stacking .
Crystallographic and Stability Insights :
- Piperine-derived N–H⋯O hydrogen bonds in compound I stabilize its crystal lattice, whereas the target compound’s sulfonyl group may favor intermolecular dipole interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling (e.g., CDI-mediated amidoxime formation as in ), with yields comparable to sulfonamide-linked analogs (e.g., 66% yield for ethyl 4-{N-[(2H-1,3-benzodioxol-5-yl)methyl]…} in ) .
Biological Activity
The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule with notable biological activities. This article reviews its pharmacological properties, including its potential as an anticancer agent, antimicrobial activity, and other therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₂₂H₂₅N₃O₅S
- Molecular Weight : 425.51 g/mol
The compound features a benzodioxole moiety, an oxazole ring, and a piperidine sulfonamide group, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. The oxazole and piperidine moieties are particularly significant in enhancing anticancer properties:
- Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR. Studies have shown that derivatives of oxazole exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research indicates that derivatives containing the benzodioxole structure exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Efficacy :
- Antimicrobial Screening :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Compounds with electron-donating groups (e.g., methoxy or dimethylamino groups) tend to exhibit higher antimicrobial activity compared to those with electron-withdrawing groups.
- The presence of the piperidine ring enhances binding affinity to target enzymes and receptors involved in cancer progression and infection pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
